molecular formula C23H21NOS2 B15007746 6-Ethoxy-2-{[(2-methylbiphenyl-3-yl)methyl]sulfanyl}-1,3-benzothiazole

6-Ethoxy-2-{[(2-methylbiphenyl-3-yl)methyl]sulfanyl}-1,3-benzothiazole

Cat. No.: B15007746
M. Wt: 391.6 g/mol
InChI Key: IREAZABOSIKEED-UHFFFAOYSA-N
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Description

6-ETHOXY-2-[({2-METHYL-[1,1’-BIPHENYL]-3-YL}METHYL)SULFANYL]-1,3-BENZOTHIAZOLE is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of an ethoxy group, a biphenyl moiety, and a benzothiazole core, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ETHOXY-2-[({2-METHYL-[1,1’-BIPHENYL]-3-YL}METHYL)SULFANYL]-1,3-BENZOTHIAZOLE typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method is the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions. The resulting benzothiazole intermediate is then subjected to further functionalization.

The biphenyl moiety is introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the biphenyl with a halogenated benzothiazole intermediate in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-ETHOXY-2-[({2-METHYL-[1,1’-BIPHENYL]-3-YL}METHYL)SULFANYL]-1,3-BENZOTHIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert certain functional groups to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated derivatives, nucleophiles such as amines or thiols, and suitable solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

6-ETHOXY-2-[({2-METHYL-[1,1’-BIPHENYL]-3-YL}METHYL)SULFANYL]-1,3-BENZOTHIAZOLE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 6-ETHOXY-2-[({2-METHYL-[1,1’-BIPHENYL]-3-YL}METHYL)SULFANYL]-1,3-BENZOTHIAZOLE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The biphenyl moiety can facilitate interactions with hydrophobic pockets, while the benzothiazole core may engage in hydrogen bonding or π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    2-ETHOXY-6-METHOXYBENZOTHIAZOLE: Similar in structure but with different substituents, leading to variations in reactivity and applications.

    2-METHYL-6-ETHOXYBENZOTHIAZOLE: Another related compound with a different substitution pattern, affecting its chemical and physical properties.

Uniqueness

6-ETHOXY-2-[({2-METHYL-[1,1’-BIPHENYL]-3-YL}METHYL)SULFANYL]-1,3-BENZOTHIAZOLE is unique due to the combination of its ethoxy group, biphenyl moiety, and benzothiazole core

Properties

Molecular Formula

C23H21NOS2

Molecular Weight

391.6 g/mol

IUPAC Name

6-ethoxy-2-[(2-methyl-3-phenylphenyl)methylsulfanyl]-1,3-benzothiazole

InChI

InChI=1S/C23H21NOS2/c1-3-25-19-12-13-21-22(14-19)27-23(24-21)26-15-18-10-7-11-20(16(18)2)17-8-5-4-6-9-17/h4-14H,3,15H2,1-2H3

InChI Key

IREAZABOSIKEED-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SCC3=C(C(=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

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